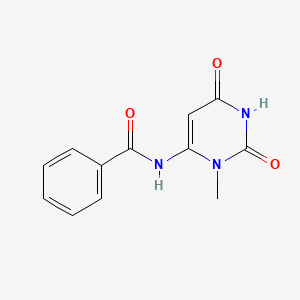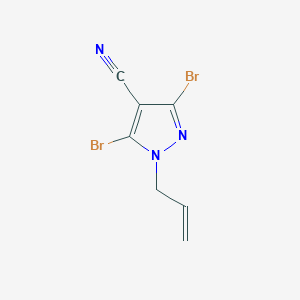![molecular formula C9H7BrClN3O2 B12941365 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl groups attached to a pyrazolo[1,5-a]pyrimidine core
準備方法
The synthesis of 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of bromine and chlorine substituents: Bromination and chlorination reactions are carried out using reagents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under specific conditions to introduce the bromine and chlorine atoms at the desired positions.
Attachment of the acetic acid group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and various nucleophiles and oxidizing/reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism of action of 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents, along with the pyrazolo[1,5-a]pyrimidine core, play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
類似化合物との比較
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid can be compared with other similar compounds, such as:
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but lacks the acetic acid moiety.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a different substitution pattern on the pyrazolo[1,5-a]pyrimidine core.
Indole derivatives: Although structurally different, indole derivatives share some similar biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which confer distinct chemical and biological properties.
特性
分子式 |
C9H7BrClN3O2 |
|---|---|
分子量 |
304.53 g/mol |
IUPAC名 |
2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C9H7BrClN3O2/c1-4-8(10)9-12-5(3-7(15)16)2-6(11)14(9)13-4/h2H,3H2,1H3,(H,15,16) |
InChIキー |
BFIGINPEDPWARS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=CC(=NC2=C1Br)CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide](/img/structure/B12941314.png)
![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)




![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)

![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
